

# A Technical Guide to the Theoretical and Experimental Properties of tert-Butylamine

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Compound of Interest		
Compound Name:	tert-Butylamine	
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Audience: Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tert-butylamine**, systematically named 2-methylpropan-2-amine, is a primary aliphatic amine with the chemical formula (CH<sub>3</sub>)<sub>3</sub>CNH<sub>2</sub>.[1] It is a colorless, flammable liquid characterized by a distinct amine-like, or fishy, odor.[2] As one of the four isomers of butylamine, its unique structural feature is a bulky tertiary butyl group attached to the amino group.[1] This steric hindrance significantly influences its chemical reactivity, making it a less potent nucleophile compared to other primary amines but a valuable non-nucleophilic base.

Due to its specific properties, **tert-butylamine** serves as a crucial intermediate in the synthesis of a wide range of chemical products. It is extensively used in the production of rubber accelerators, pesticides, fungicides, and dyes.[3][4] In the pharmaceutical industry, it is a key building block for various active pharmaceutical ingredients (APIs) and is notably used as a counterion, known as erbumine, in drugs such as perindopril erbumine.[1][3][5] This guide provides an in-depth comparison of the theoretical and experimentally determined properties of **tert-butylamine**, offering valuable data and protocols for professionals in research and development.

# **Physicochemical Properties**

The fundamental physical and chemical properties of **tert-butylamine** have been well-characterized through both computational models and laboratory experiments. The following



tables summarize these key quantitative parameters.

**Table 2.1: General and Physical Properties** 

Property	Theoretical/Compu ted Value	Experimental Value	Citations
Molecular Formula	C4H11N	C4H11N	[1][2]
Molecular Weight	73.14 g/mol	73.14 g/mol	[2][6]
Appearance	-	Colorless liquid	[2][6][7]
Odor	-	Ammonia-like, fish-like	[1][2][7]
Boiling Point	-	43-47 °C	[1][5]
Melting Point	-	-67 °C to -67.5 °C	[1][6][7]
Density	-	0.696 g/mL at 25 °C	[1][5][7]
Refractive Index	-	1.377 (at 20 °C, 589 nm)	[1][7]
Vapor Density	-	2.5 (vs. air)	[8]
Vapor Pressure	-	39.29 kPa (at 20 °C)	[1]

**Table 2.2: Chemical and Safety Properties** 



Property	Theoretical/Compu ted Value	Experimental Value	Citations
pKa (of conjugate acid)	-	10.68	[2][9][10][11]
logP (Octanol/Water)	0.3	0.40, 0.802	[1][2]
Solubility	-	Miscible in water, alcohol, ether; Soluble in chloroform	[1][6][5]
Flash Point	-	-38 °C (-36.4 °F) (closed cup)	[1][6]
Autoignition Temp.	-	380 °C (716 °F)	[1][8]
Explosive Limits	-	1.7-9.8%	[1]

# **Spectroscopic Properties**

Spectroscopic analysis is critical for the structural elucidation and confirmation of **tert-butylamine**. Below is a summary of its key spectral features.

# Table 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy



Nucleus	Theoretical Prediction	Experimental Data	Citations
<sup>1</sup> H NMR	Two signals: a singlet for the nine equivalent methyl protons (CH <sub>3</sub> ) and a singlet for the two amine protons (NH <sub>2</sub> ).	A spectrum is available from various sources.[12]	[2][12][13]
<sup>13</sup> C NMR	Two signals: one for the three equivalent methyl carbons (CH <sub>3</sub> ) and one for the quaternary carbon (C(CH <sub>3</sub> ) <sub>3</sub> ).	A spectrum is available from various sources.[14]	[2][13][14]

**Table 3.2: Infrared (IR) Spectroscopy** 



Vibrational Mode	Theoretical Prediction	Experimental Wavenumber (cm <sup>-1</sup> )	Citations
N-H Stretch	Asymmetric and symmetric stretching modes for a primary amine.	3360 (asymmetric), 3310 (symmetric)	[15]
C-H Stretch	Asymmetric and symmetric stretching modes for methyl groups.	~2970	[16]
N-H Bend (Scissoring)	Bending vibration of the -NH2 group.	1589	[16]
C-H Bend	Asymmetric and symmetric bending of methyl groups.	~1474 (asymmetric), ~1374 (symmetric)	[16]
C-N Stretch	Stretching of the carbon-nitrogen single bond.	~1227	[16]

Note: Experimental values are for the neat liquid or specific adducts and can vary based on the sample preparation method (e.g., neat, KBr, solution) and instrumentation.[15][16][17]

Table 3.3: Mass Spectrometry (MS)

Method	Theoretical m/z	Experimental Top 5 Peaks (m/z and relative intensity)	Citations
GC-MS (EI)	Molecular Ion [M] <sup>+</sup> at m/z = 73. Key fragment [M-CH₃] <sup>+</sup> at m/z = 58.	58 (99.99), 41 (18.76), 42 (14.80), 59 (12.46), 30 (10.72)	[2]



# Reactivity, Synthesis, and Applications Reactivity Profile

**Tert-butylamine**'s reactivity is dominated by the basicity of its primary amine group and the significant steric hindrance from the t-butyl group.[18]

- Basicity: It readily reacts with acids in exothermic reactions to form tert-butylammonium salts.
   [7][8] Its pKa of 10.68 indicates it is a moderately strong base.[2][9]
- Nucleophilicity: The bulky t-butyl group impedes the nitrogen's lone pair from attacking electrophilic centers, making it a poor nucleophile compared to less hindered amines like nbutylamine.[18]
- Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, isocyanates, halogenated organics, and certain metals.[8][19]

# **Commercial Synthesis**

The primary commercial route to **tert-butylamine** is the direct amination of isobutylene using zeolite catalysts.[1][5] NH<sub>3</sub> + CH<sub>2</sub>=C(CH<sub>3</sub>)<sub>2</sub>  $\rightarrow$  H<sub>2</sub>NC(CH<sub>3</sub>)<sub>3</sub>

An alternative laboratory-scale synthesis involves the hydrolysis of tert-butylurea.[20]

# **Applications in Drug Development and Industry**

The unique properties of **tert-butylamine** make it a valuable intermediate.

- Pharmaceuticals: It is a precursor in the synthesis of drugs like the semi-synthetic antibiotic
  Rifampicin and acts as the counterion (erbumine) in the antihypertensive drug Perindopril.[4]
  [5][21]
- Agrochemicals: It is used to produce pesticides and herbicides, including terbacil and terbutryn.[1][21]
- Rubber Industry: It is essential for manufacturing vulcanization accelerators such as N-tert-butyl-2-benzothiazylsulfenamide (TBBS).[1][21]



# Experimental Protocols Protocol for Boiling Point Determination (Capillary Method)

This method is suitable for small sample volumes and provides a sharp boiling point range.[22] [23][24]

### Apparatus:

- Thiele tube or Mel-Temp apparatus
- High-temperature oil (mineral oil or silicone oil)
- Thermometer (-10 to 110 °C range)
- Small test tube (e.g., 75x10 mm)
- Capillary tube (sealed at one end)
- Rubber band or wire for attachment

#### Procedure:

- Add 0.5-1 mL of **tert-butylamine** to the small test tube.
- Place the capillary tube into the test tube with the open end submerged in the liquid.
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Place the assembly into the Thiele tube containing the heating oil, making sure the rubber band is above the oil level to prevent degradation.
- Gently heat the side arm of the Thiele tube. Convection will circulate the oil, ensuring uniform heating.



- As the temperature approaches the boiling point, a slow stream of bubbles will emerge from the capillary tube.
- Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the vapor pressure of the liquid exceeds the atmospheric pressure.
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[24] Record this temperature.
- Record the atmospheric pressure, as boiling point is pressure-dependent.

# Protocol for pKa Determination (Potentiometric Titration)

This protocol determines the pKa by creating a titration curve for the amine.

### Apparatus:

- pH meter with a glass electrode, calibrated with pH 4, 7, and 10 buffers
- Magnetic stirrer and stir bar
- Burette (25 or 50 mL)
- Beaker (100 mL)
- Standardized strong acid solution (e.g., 0.1 M HCl)
- Volumetric flasks and pipettes

### Procedure:

- Accurately prepare a dilute solution of tert-butylamine (e.g., 25.00 mL of a ~0.1 M solution in deionized water) in a beaker.
- Place a magnetic stir bar in the beaker and place it on the magnetic stirrer.

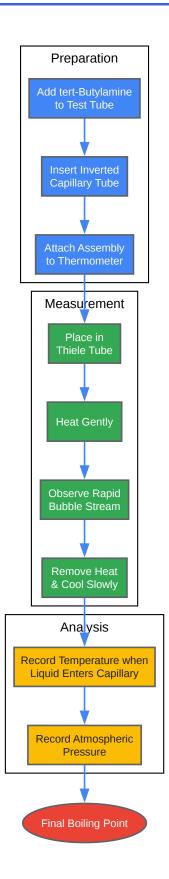


- Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
- Record the initial pH of the **tert-butylamine** solution.
- Fill the burette with the standardized 0.1 M HCl solution and record the initial volume.
- Begin the titration by adding small, precise increments (e.g., 0.5-1.0 mL) of the HCl titrant.
- After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
- As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., to 0.1-0.2 mL) to obtain more data points in this region.
- Continue the titration well past the equivalence point until the pH begins to plateau in the acidic region.
- Data Analysis:
  - Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.
  - Determine the volume of HCl at the equivalence point (the point of steepest inflection).
  - The half-equivalence point occurs at exactly half the volume of the equivalence point.
  - The pKa of the conjugate acid (tert-butylammonium) is equal to the pH of the solution at the half-equivalence point.[9][10]

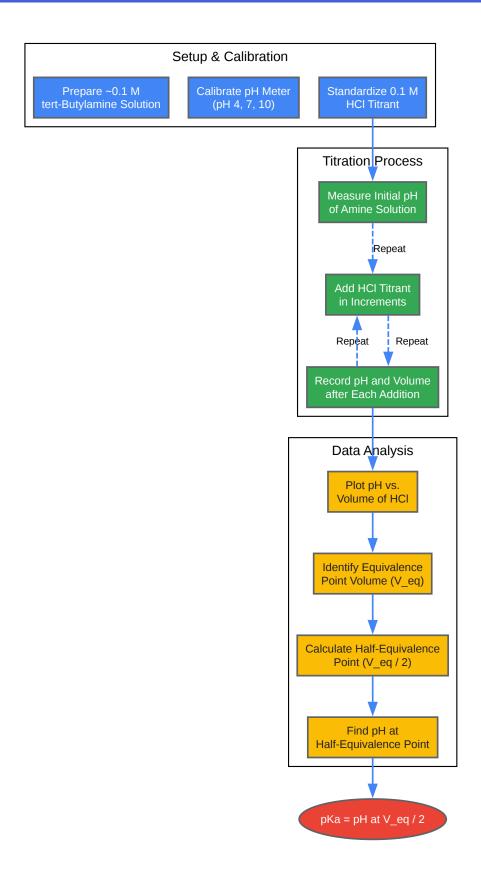
# **Mandatory Visualizations**

# Diagram 6.1: Experimental Workflow for Boiling Point Determination

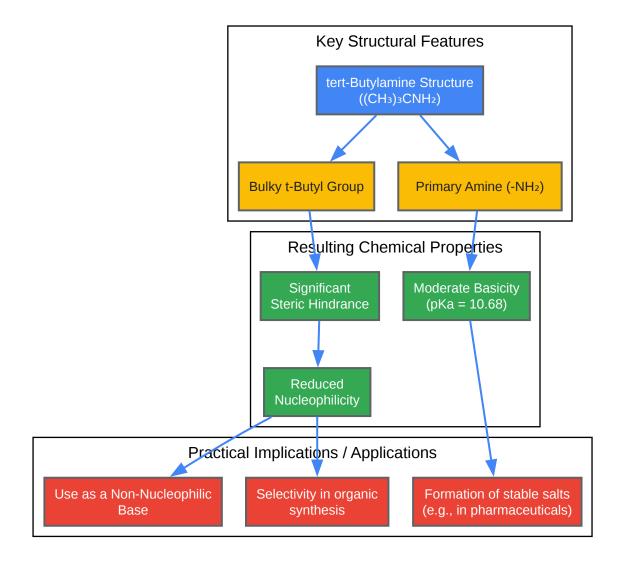












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